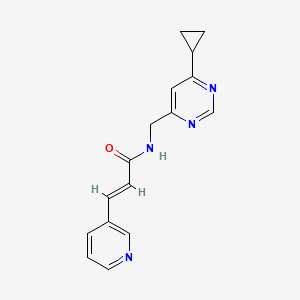
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives that exhibit various therapeutic potentials, including anti-tubercular and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O
- Molecular Weight : 241.29 g/mol
Target Pathways
Research indicates that compounds similar to this compound may target specific pathways associated with the survival and replication of pathogens such as Mycobacterium tuberculosis. The compound is hypothesized to act by inhibiting key enzymes involved in cellular metabolism, potentially disrupting the energy production processes vital for bacterial survival .
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have been effective against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for growth .
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptosis-related proteins .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in the literature; however, similar compounds typically exhibit favorable absorption and distribution characteristics. They often demonstrate moderate to high bioavailability, making them suitable candidates for further development in therapeutic applications.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the efficacy of this compound against Mycobacterium tuberculosis.
- Results indicated a significant reduction in bacterial load in treated cultures compared to controls, suggesting its potential as an anti-tubercular agent .
-
Anticancer Activity Evaluation :
- In another study, the compound was tested against various cancer cell lines (e.g., breast and lung cancer).
- The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations .
Comparison with Similar Compounds
Propiedades
IUPAC Name |
(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(6-3-12-2-1-7-17-9-12)18-10-14-8-15(13-4-5-13)20-11-19-14/h1-3,6-9,11,13H,4-5,10H2,(H,18,21)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQGWGPXCUFOL-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













